Dihydroartemisinic acid

概要

説明

ジヒドロアルテミシニン酸は、スイートワームウッドとして一般的に知られるArtemisia annua植物に由来する天然化合物です。これは、強力な抗マラリア剤であるアルテミシニンの生合成における重要な中間体です。ジヒドロアルテミシニン酸は、マラリアの治療に不可欠なアルテミシニンとその誘導体の製造における役割から、大きな注目を集めています。

準備方法

合成経路と反応条件: ジヒドロアルテミシニン酸は、化学合成や生体変換など、さまざまな方法で合成できます。 注目すべき方法の1つは、α置換アクリル酸のニッケル触媒による不斉水素化で、高いエナンチオマー過剰率とジアステレオマー比率でジヒドロアルテミシニン酸が得られます . 別の方法では、全細胞生体変換を用い、ジヒドロアルテミシニン酸経路からの酵素をSaccharomyces cerevisiaeで過剰発現させ、アモルファ-4,11-ジエンをジヒドロアルテミシニン酸に変換します .

工業生産方法: ジヒドロアルテミシニン酸の工業生産は、多くの場合、Escherichia coliやSaccharomyces cerevisiaeなどの遺伝子組み換え微生物の使用を伴います。 これらの微生物は、単純な前駆体からジヒドロアルテミシニン酸の生合成に必要な酵素を発現するように遺伝子操作されています .

化学反応の分析

Conversion to Artemisinin

The primary reaction of interest is the conversion of dihydroartemisinic acid to artemisinin, which occurs through a series of steps involving both enzymatic and non-enzymatic pathways.

-

Mechanism Overview :

-

Step 1 : DHAA undergoes an ene reaction with molecular oxygen, forming an allylic hydroperoxide intermediate.

-

Step 2 : This intermediate experiences C–C bond cleavage.

-

Step 3 : A second molecule of oxygen is incorporated.

-

Step 4 : The final step involves polycyclization to yield artemisinin, characterized by its endoperoxide bridge .

-

Enzymatic vs. Non-Enzymatic Pathways

Research indicates that both enzymatic and non-enzymatic pathways can facilitate the conversion of DHAA to artemisinin:

-

Enzymatic Pathway : Enzymes such as amorphadiene synthase and cytochrome P450 oxidases play significant roles in this transformation. For example, cytochrome P450 71AV1 catalyzes the oxidation of amorphadiene to artemisinic alcohol, which is subsequently converted to DHAA through various enzymatic steps .

-

Non-Enzymatic Pathway : Studies have shown that DHAA can spontaneously convert to artemisinin under certain conditions, such as exposure to air and light. This process involves autooxidation, leading to the formation of hydroperoxide intermediates that rearrange into artemisinin .

Reaction Conditions and Optimization

The efficiency of the conversion from DHAA to artemisinin can be influenced by various factors, including:

-

Light Exposure : The presence of light significantly enhances the rate of conversion due to increased photochemical reactions.

-

Temperature and pH : Optimal conditions for enzymatic activity typically range around physiological temperatures (25-37°C) and neutral pH levels.

-

Presence of Catalysts : Certain metal catalysts can also facilitate the reaction, improving yields .

Reaction Rates Under Different Conditions

| Condition | Rate of Artemisinin Formation (ng/day) |

|---|---|

| With Light | 1400 |

| Without Light | 32 |

These rates highlight the significant impact that light has on the spontaneous conversion process .

科学的研究の応用

Dihydroartemisinic acid has a wide range of scientific research applications:

作用機序

ジヒドロアルテミシニン酸の作用機序は、主にアルテミシニンへの変換を伴います。アルテミシニンは、マラリア原虫の細胞成分に損傷を与える活性酸素種(ROS)の生成を通じて、抗マラリア効果を発揮します。 アルテミシニンのエンドペルオキシド架橋はその活性に関与しており、原虫中の鉄と相互作用してROSを生成します .

6. 類似の化合物との比較

ジヒドロアルテミシニン酸は、アルテミシニン酸やアルテミシニンアルコールなど、他のアルテミシニン前駆体と似ています。 生体変換プロセスによるアルテミシニンの生産において、その効率が高いため、ユニークです . 他の類似の化合物には次のものがあります。

アルテミシニン酸: アルテミシニン生合成経路の別の前駆体.

アルテミシニンアルコール: アルテミシニンに変換することもできる関連化合物.

類似化合物との比較

Dihydroartemisinic acid is similar to other artemisinin precursors, such as artemisinic acid and artemisinic alcohol. it is unique in its higher efficiency in producing artemisinin through biotransformation processes . Other similar compounds include:

Artemisinic acid: Another precursor in the artemisinin biosynthesis pathway.

Artemisinic alcohol: A related compound that can also be converted to artemisinin.

This compound stands out due to its higher yield and efficiency in the production of artemisinin, making it a preferred intermediate in industrial applications .

生物活性

Dihydroartemisinic acid (DHAA) is a significant precursor in the biosynthesis of artemisinin, a potent antimalarial compound derived from the plant Artemisia annua. This article explores the biological activity of DHAA, including its role in the biosynthesis of artemisinin, its pharmacological properties, and recent advancements in its production and application.

DHAA is synthesized in A. annua through a series of enzymatic reactions involving amorpha-4,11-diene as an intermediate. Key enzymes involved include amorpha-4,11-diene synthase (ADS), cytochrome P450 monooxygenases, and aldehyde dehydrogenases. The conversion of DHAA to artemisinin occurs via a spontaneous autoxidation process that generates an endoperoxide functional group, crucial for the biological activity against Plasmodium falciparum, the malaria-causing parasite .

Table 1: Key Enzymes in DHAA Biosynthesis

| Enzyme Name | Function |

|---|---|

| Amorpha-4,11-diene synthase (ADS) | Converts farnesyl diphosphate to amorpha-4,11-diene |

| CYP71AV1 | Catalyzes oxidation of amorpha-4,11-diene to artemisinic aldehyde |

| Aldehyde dehydrogenase | Converts artemisinic aldehyde to DHAA |

2. Pharmacological Properties

Recent studies have highlighted the pharmacological potential of DHAA beyond its role as a precursor. Research indicates that DHAA exhibits antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL against pathogens such as Staphylococcus aureus and Cryptococcus neoformans . Additionally, DHAA has shown anti-inflammatory effects and potential applications in treating various diseases due to its ability to modulate immune responses.

Case Study: Antimicrobial Activity of DHAA

A study conducted by researchers evaluated the antimicrobial efficacy of DHAA derivatives against several bacterial and fungal strains. The results demonstrated that certain analogs of DHAA had enhanced activity compared to standard antibiotics, suggesting its potential as a natural antimicrobial agent .

3. Advances in Production Techniques

The production of DHAA has seen significant advancements through metabolic engineering approaches. Engineered yeast strains have been developed to optimize the biosynthesis pathway for higher yields of DHAA. For instance, knocking out competing pathways and overexpressing key enzymes have resulted in increased production efficiency .

Table 2: Comparison of Production Yields

| Production Method | Yield (mg/L) | Notes |

|---|---|---|

| Wild-type yeast | 10 | Baseline yield |

| Engineered yeast (overexpressing ADS) | 50 | Significant increase in yield |

| Plant cell cultures | 30 | Traditional method with moderate yield |

4. Conclusion

This compound is not only a crucial intermediate in the synthesis of artemisinin but also possesses notable biological activities that warrant further investigation. Its antimicrobial properties and potential therapeutic applications make it a compound of interest in pharmaceutical research. Ongoing advancements in metabolic engineering hold promise for enhancing the production and utilization of DHAA in various medical applications.

特性

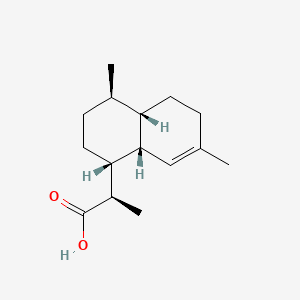

IUPAC Name |

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGAZEJXUVDYHI-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85031-59-0 | |

| Record name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。